molecular formula C20H18N2O6 B2667666 (Z)-6-hydroxy-7-(morpholinomethyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 896840-51-0

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No. B2667666
CAS RN: 896840-51-0
M. Wt: 382.372
InChI Key: ANKPFGSSZDLWJA-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, also known as BNIPQ, is a synthetic compound with potential applications in scientific research. BNIPQ belongs to the class of benzofuran derivatives and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Supramolecular Networks via Hydrogen Bonding

Nickel and zinc complexes involving monodentate heterocycles and tridentate Schiff base ligands demonstrate the self-assembly into one- and two-dimensional supramolecular networks via hydrogen bonding. These complexes, including morpholine as a ligand component, exhibit unique coordination geometries and intramolecular phenol-hydrazide O-H...N hydrogen bonds, contributing to the formation of extended supramolecular structures (Xiao‐Hua Chen et al., 2009).

Heterocyclic Synthesis

Compounds derived from 4-nitrobenzylcyanide, condensed with triethyl orthoformate and morpholine, serve as precursors in the synthesis of heterocyclic compounds such as 4-aminopyrazoles. These reactions highlight the utility of such compounds in heterocyclic synthesis, offering a pathway to diverse heterocyclic structures with potential biological activities (H. Y. Medrasi et al., 2013).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and evaluated for their vasodilatation properties. These compounds, through their structural features, demonstrated significant vasorelaxant activities in isolated thoracic aortic rings of rats, suggesting their potential in developing new vasorelaxant agents (G. S. Hassan et al., 2014).

DNA Topoisomerases Inhibitory Activities

Studies on new benzofurans have shown potent inhibitory activity against DNA topoisomerases I and II. This suggests that compounds with benzofuran structures could be explored for their potential in influencing the function of these crucial enzymes involved in DNA replication and cell cycle progression (Yeun-Kyung Lee et al., 2007).

properties

IUPAC Name

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c23-17-6-5-15-19(24)18(11-13-1-3-14(4-2-13)22(25)26)28-20(15)16(17)12-21-7-9-27-10-8-21/h1-6,11,23H,7-10,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKPFGSSZDLWJA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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